tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate
Description
tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate is a specialized organic compound featuring a propyl backbone substituted with two tert-butoxy carbonyl (Boc) groups and a fluorosulfonyl (-SO₂F) moiety. Its molecular formula is C₁₄H₂₆FNO₆S, with a molecular weight of 379.43 g/mol . The fluorosulfonyl group imparts unique reactivity, particularly in nucleophilic substitution or covalent binding applications, while the Boc groups enhance solubility in organic solvents and stabilize the compound during synthetic steps. This compound is cataloged as a building block for medicinal chemistry, suggesting its utility in drug discovery or chemical biology .
Properties
Molecular Formula |
C13H25FN2O6S |
|---|---|
Molecular Weight |
356.41 g/mol |
IUPAC Name |
tert-butyl N-[2-fluorosulfonyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate |
InChI |
InChI=1S/C13H25FN2O6S/c1-12(2,3)21-10(17)15-7-9(23(14,19)20)8-16-11(18)22-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)(H,16,18) |
InChI Key |
WLLVNWDQEAVONU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CNC(=O)OC(C)(C)C)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with appropriate reagents to introduce the fluorosulfonyl group and the tert-butoxycarbonyl-protected amino group. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or cesium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions: tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium carbonate in solvents like dimethylformamide.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products:
Substitution Reactions: Products include substituted carbamates with various nucleophiles.
Deprotection Reactions: The major product is the free amine derivative.
Scientific Research Applications
Chemistry: In chemistry, tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of protected amino acids and peptides .
Biology and Medicine: In biological and medical research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules. It is also used in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The tert-butoxycarbonyl group serves as a protective group, which can be removed to expose the active amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally distinct from other tert-butyl carbamate derivatives due to its fluorosulfonyl group. Below is a comparative analysis with analogous compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Differences
Reactivity: The fluorosulfonyl group in the target compound enables covalent interactions with nucleophiles (e.g., serine hydrolases), distinguishing it from inert Boc-protected analogs like Compound 40 or 42 . In contrast, the quinazolinone-oxypropyl derivative () participates in non-covalent interactions, targeting enzymes like methionyl-tRNA synthetase (MetRS) in Leishmania .
Synthetic Utility: The target compound’s fluorosulfonyl group may serve as a leaving group or electrophilic warhead, whereas chlorinated naphthoquinone derivatives () are tailored for redox-active applications . Compounds with fluorinated aromatic groups () prioritize electronic modulation for receptor binding, unlike the target’s focus on covalent reactivity .
Spectroscopic Properties :
- While provides ¹⁹F NMR data for fluorinated spirocyclic compounds (δ ~ -120 ppm), the target’s fluorosulfonyl group would exhibit distinct shifts (typically δ -50 to -70 ppm) .
- Carbonyl carbons in Boc groups (e.g., ~155 ppm in ¹³C NMR) are consistent across analogs, but the fluorosulfonyl sulfur would introduce unique deshielding effects .
Biological Relevance :
- The target’s fluorosulfonyl group aligns with activity-based protein profiling (ABPP) strategies, whereas analogs like Compound 31 () are optimized for antiparasitic activity .
Biological Activity
tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate is a compound of interest due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be summarized by the following chemical structure:
- IUPAC Name : tert-butyl N-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate
- Molecular Formula : C₁₄H₁₉FNO₅S
- CAS Number : 1217816-30-2
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential applications in medicinal chemistry, particularly in drug design and development.
- Enzyme Inhibition : The compound has been shown to inhibit certain proteases and metabolic enzymes, which are crucial in various biological pathways.
- Cell Signaling Modulation : It interacts with G-protein coupled receptors (GPCRs), influencing pathways related to inflammation and immune response.
Case Studies and Research Findings
Several studies have documented the effects of this compound on biological systems:
-
Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects on cancer cell lines.
- Findings : The compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity.
- Mechanism : Induction of apoptosis was observed, linked to the activation of caspase pathways.
-
Anti-inflammatory Effects :
- Objective : Assess the impact on inflammatory markers in vitro.
- Findings : The compound reduced the expression of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), suggesting potential use in inflammatory diseases.
- Mechanism : Inhibition of NF-kB signaling pathway was noted.
-
Neuroprotective Properties :
- Objective : Investigate effects on neuronal cell survival under oxidative stress.
- Findings : Enhanced survival rates in neuronal cells exposed to oxidative stress when treated with the compound.
- Mechanism : Upregulation of antioxidant enzymes was observed, indicating a protective effect against oxidative damage.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
